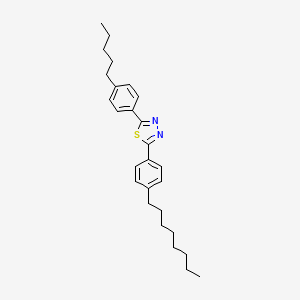![molecular formula C26H27Br3O2 B12543211 1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] CAS No. 142449-23-8](/img/structure/B12543211.png)
1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] is a complex organic compound characterized by its brominated phenylene and methoxymethyl benzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] typically involves multi-step organic reactions. The starting materials often include brominated phenylene derivatives and methoxymethyl benzene compounds. The synthesis may proceed through the following steps:
Bromination: Bromination of phenylene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: Coupling of the brominated phenylene with ethane-2,1-diyl groups using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Methoxymethylation: Introduction of methoxymethyl groups to the benzene rings using methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert brominated groups to hydrogen atoms.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and sulfuric acid (H₂SO₄).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), and ethanol.
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), and dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: De-brominated compounds.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated phenylene and methoxymethyl benzene groups may contribute to its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(2-Chloro-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-chloro-3-(methoxymethyl)benzene]
- 1,1’-[(2-Fluoro-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-fluoro-3-(methoxymethyl)benzene]
- 1,1’-[(2-Iodo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-iodo-3-(methoxymethyl)benzene]
Uniqueness
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable compared to chlorine, fluorine, and iodine, which can affect the compound’s chemical and physical properties, such as solubility, stability, and biological activity.
Eigenschaften
CAS-Nummer |
142449-23-8 |
|---|---|
Molekularformel |
C26H27Br3O2 |
Molekulargewicht |
611.2 g/mol |
IUPAC-Name |
2-bromo-1,3-bis[2-[2-bromo-3-(methoxymethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C26H27Br3O2/c1-30-16-22-10-4-8-20(25(22)28)14-12-18-6-3-7-19(24(18)27)13-15-21-9-5-11-23(17-31-2)26(21)29/h3-11H,12-17H2,1-2H3 |
InChI-Schlüssel |
ZDNPWCSOTOXPTL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=CC(=C1Br)CCC2=C(C(=CC=C2)CCC3=C(C(=CC=C3)COC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


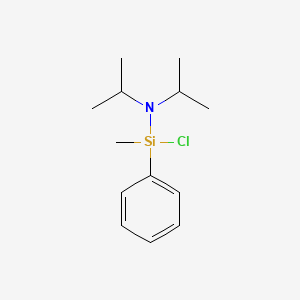
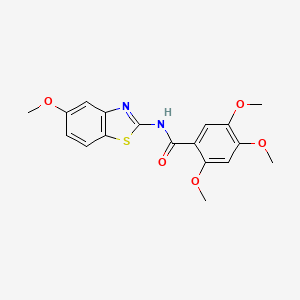
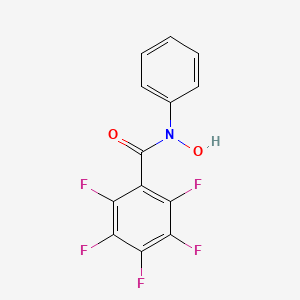
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)

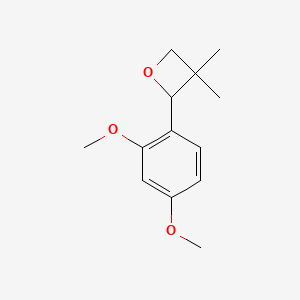
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
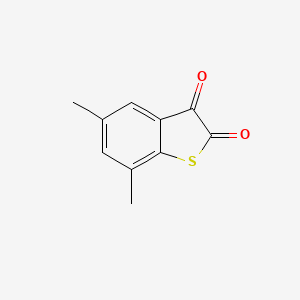
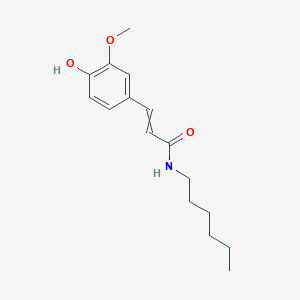
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
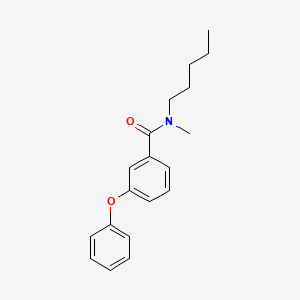
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
